N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide
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Overview
Description
N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide is a chemical compound with the molecular formula C18H14N4O2. It is known for its unique structure, which includes two pyridine rings connected by an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with 4-methyl-2-nitrobenzoic acid, followed by reduction and subsequent coupling with pyridine-4-carboxylic acid. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’- (1,4-phenylene)diisonicotinamide: Similar structure with two pyridine rings connected by an amide linkage.
N,N’- (1,4-phenylene)diisonicotinamide: Another compound with a similar backbone but different substituents.
Uniqueness
N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-2-3-16(22-18(24)14-4-8-20-9-5-14)17(12-13)23-19(25)15-6-10-21-11-7-15/h2-12H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMISERTBFKVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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